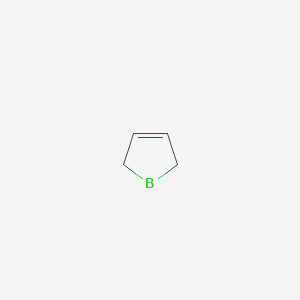
2,5-Dihydro-1H-borol-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydro-1H-borol-1-yl is a chemical compound with the molecular formula C₄H₇B. It is a boron-containing heterocycle, which makes it an interesting subject of study in the field of organic chemistry. The presence of boron in its structure imparts unique chemical properties that are valuable in various applications, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1H-borol-1-yl typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to achieve high efficiency using t-BuOK as a base for the triflation step . The reaction conditions are mild and can be performed using commercially available reagents and standard laboratory equipment.
Industrial Production Methods: For industrial-scale production, the same synthetic route can be scaled up. The method allows the production of up to 60 grams of the target compound in one run. The boropinacolate form of the compound is advantageous for immediate synthesis of coupling products, while the trifluoroborate form is more convenient for storage and commercialization .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydro-1H-borol-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boron-hydride species.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted boron-containing compounds .
Scientific Research Applications
2,5-Dihydro-1H-borol-1-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential use in drug development and as a probe in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1H-borol-1-yl involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with different ligands, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving boron-ligand interactions, which can influence cellular processes and biochemical reactions .
Comparison with Similar Compounds
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar boron-containing heterocyclic structure and are used in similar applications.
Benzoborirenes: These compounds also contain boron and exhibit unique reactivity due to the presence of a strained three-membered ring.
Uniqueness: 2,5-Dihydro-1H-borol-1-yl is unique due to its specific boron-containing structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
143172-46-7 |
|---|---|
Molecular Formula |
C4H6B |
Molecular Weight |
64.90 g/mol |
InChI |
InChI=1S/C4H6B/c1-2-4-5-3-1/h1-2H,3-4H2 |
InChI Key |
QRCNSACEUBMQDE-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
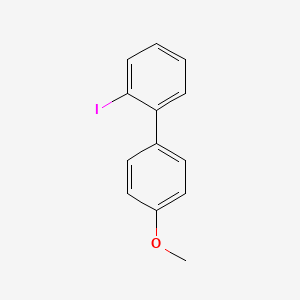

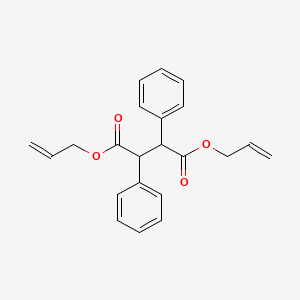
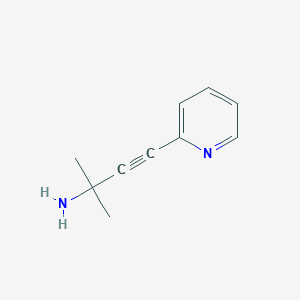
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
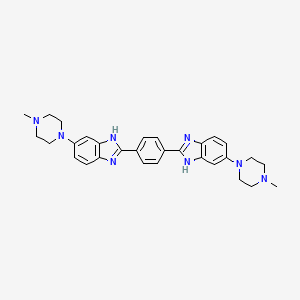
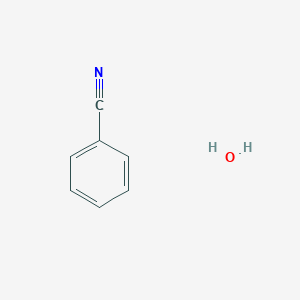
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
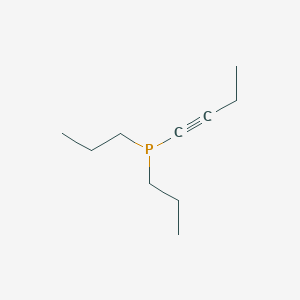
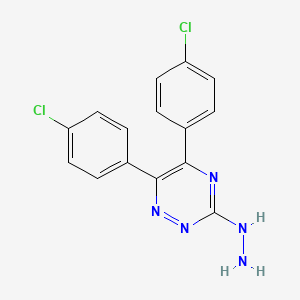
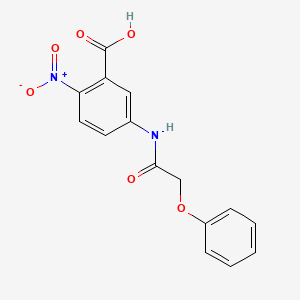
methanone](/img/structure/B12561856.png)
